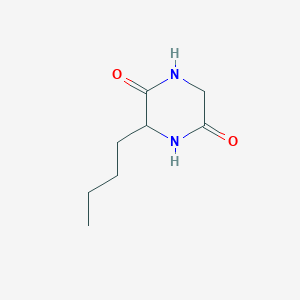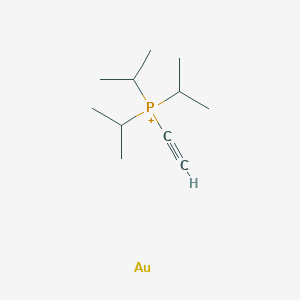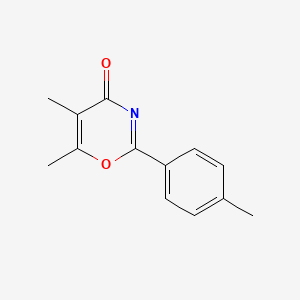![molecular formula C11H12O4 B14392957 3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid CAS No. 88550-20-3](/img/structure/B14392957.png)
3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Acetyloxy)methyl]bicyclo[221]hepta-2,5-diene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid typically involves a series of well-defined chemical reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). For instance, the reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used to form the bicyclic structure . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: This compound has a similar bicyclic structure but with different functional groups.
Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate: Another related compound with a methyl ester functional group.
Uniqueness
What sets 3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid apart is its specific functional groups, which confer unique reactivity and potential applications. Its acetyloxy and carboxylic acid groups make it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
88550-20-3 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(acetyloxymethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-6(12)15-5-9-7-2-3-8(4-7)10(9)11(13)14/h2-3,7-8H,4-5H2,1H3,(H,13,14) |
Clave InChI |
LFRNQLWSDWEIAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C2CC1C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


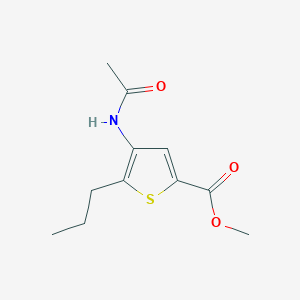

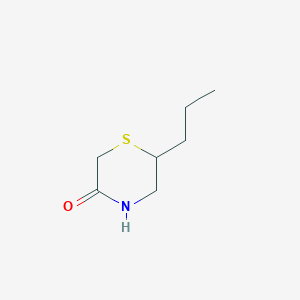
![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
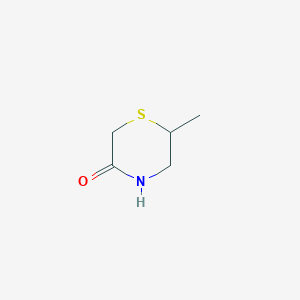
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
